4-Nitrobenzyl alcohol
Overview
Description
4-Nitrobenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol substituted at the para-position by a nitro group . Its chemical formula is C7H7NO3, and it is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl alcohol can be synthesized through the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in an ethanol solution . The reaction typically proceeds under mild conditions, yielding high purity this compound.
Industrial Production Methods: In industrial settings, this compound is often crystallized from ethanol and then sublimed in vacuo to achieve a purity of at least 99.5% . The sublimed samples are stored in the dark over anhydrous calcium sulfate (CaSO4) to maintain their stability.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-nitrobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group, forming 4-aminobenzyl alcohol, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2), forming 4-nitrobenzyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products:
Oxidation: 4-Nitrobenzaldehyde.
Reduction: 4-Aminobenzyl alcohol.
Substitution: 4-Nitrobenzyl chloride.
Scientific Research Applications
4-Nitrobenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzyl alcohol involves its photoredox chemistry in aqueous solutions. The compound undergoes an intramolecular photoredox pathway, resulting in the formation of reduced and oxidized moieties of the substituent groups . This reaction is catalyzed by hydronium and hydroxide ions, with the para derivatives exhibiting hydroxide ion catalysis and the meta derivatives exhibiting hydronium ion catalysis .
Comparison with Similar Compounds
4-Nitrobenzyl alcohol can be compared with other similar compounds, such as:
2-Nitrobenzyl alcohol: Differing in the position of the nitro group, which is ortho instead of para.
3-Nitrobenzyl alcohol: The nitro group is in the meta position.
4-Methoxybenzyl alcohol: The nitro group is replaced by a methoxy group.
Uniqueness: this compound is unique due to its specific para-substitution, which influences its reactivity and applications in various fields. Its ability to undergo photoredox reactions in aqueous solutions sets it apart from other nitrobenzyl alcohols .
Properties
IUPAC Name |
(4-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYGPATCNUWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052298 | |
Record name | 4-Nitrobenzyl alcohol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or tan powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzyl alcohol | |
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Vapor Pressure |
0.0000858 [mmHg] | |
Record name | 4-Nitrobenzyl alcohol | |
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CAS No. |
619-73-8, 51546-73-7 | |
Record name | 4-Nitrobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-73-8 | |
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Record name | Benzenemethanol, 4-nitro-, radical ion(1-) | |
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Record name | 4-Nitrobenzyl alcohol | |
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Record name | 4-Nitrobenzyl alcohol | |
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Record name | Benzenemethanol, 4-nitro- | |
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Record name | 4-Nitrobenzyl alcohol | |
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Record name | 4-nitrobenzyl alcohol | |
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Record name | P-NITROBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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